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(R)-(+)-Higenamine Hydrobromide

Cat. No.: B15295781
M. Wt: 352.22 g/mol
InChI Key: KNUKFIRMGSQPEM-PFEQFJNWSA-N
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Description

Historical Context of Natural Product Isolation and Identification in Research

The exploration of natural products for medicinally active compounds is a cornerstone of pharmaceutical research. Historically, plants have served as a rich source of novel chemical entities with diverse pharmacological activities. The process involves the extraction, isolation, and structural elucidation of these compounds, a practice that has led to the discovery of numerous important drugs.

The story of higenamine (B191414) begins in this tradition. The compound was first isolated in 1976 by Kosuge from the roots of Aconitum japonicum, a plant used in traditional Chinese and Japanese medicine. mdpi.comopss.org It was identified as the plant's active cardiotonic component. mdpi.com Subsequent research led to its identification in a variety of other plants, as detailed in the table below.

Plant SourcePart of Plant
Aconitum japonicumRoots
Aconitum carmichaeliiRoots
Nelumbo nucifera (Lotus)Embryo, Leaves, Plumule
Asarum heterotropoides---
Gnetum parvifoliumLianas
Annona squamosa---
Nandina domesticaFruit
Tinospora crispa---
Sinomenium acutum---
Table 1: Selected Plant Sources of Higenamine. wikipedia.orgmdpi.comopss.orgwada-ama.orgnih.gov

The biosynthesis of higenamine involves the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). mdpi.comnih.gov This enzyme is crucial as it forms the core benzylisoquinoline alkaloid scaffold, (S)-norcoclaurine, which is a precursor to a vast array of complex alkaloids like morphine. acs.orgwikipedia.orgnih.gov While most NCS enzymes produce the (S)-enantiomer, researchers have identified NCS homologues in the lotus (B1177795) (Nelumbo nucifera) that can produce a mixture of (R/S)-enantiomers, clarifying the origin of (R)-configured alkaloids in nature. acs.orgacs.org

Significance of Phenethylamine (B48288) Alkaloids in Pharmacological Research

Phenethylamine alkaloids are a large and diverse class of plant-derived secondary metabolites and endogenous compounds characterized by a phenethylamine skeleton. alfa-chemistry.comwikipedia.org Their significance in pharmacological research is immense, largely due to their structural resemblance to key endogenous neurotransmitters known as catecholamines, such as dopamine, norepinephrine, and epinephrine. nih.govalfa-chemistry.com This structural similarity allows them to interact with various receptors and transporters within the central and peripheral nervous systems, leading to a wide spectrum of physiological effects. wikipedia.orgresearchgate.net

The core activities of many phenethylamine alkaloids stem from their ability to modulate monoaminergic systems. wikipedia.org They can act as agonists or antagonists at adrenergic and dopaminergic receptors, influence neurotransmitter release, or inhibit their reuptake. wikipedia.orgresearchgate.net This versatility has made them a fertile ground for drug discovery, leading to the development of medicines for various conditions. nih.gov (R)-(+)-Higenamine is a member of this family, and its pharmacological profile, particularly its action on adrenoceptors, is a direct consequence of its underlying phenethylamine structure. mdpi.comnih.gov

Current Research Landscape and Gaps for (R)-(+)-Higenamine Hydrobromide

The current body of research on higenamine has illuminated several of its key pharmacological properties. A significant finding is its activity as a non-selective β-adrenergic receptor agonist, interacting with both β1- and β2-adrenoceptors. mdpi.comnih.gov This mechanism underlies many of its observed effects. nih.gov However, it has also been identified as a novel α1-adrenergic receptor antagonist. mdpi.commdpi.com

Academic studies, primarily using in vitro models, animal models, and some small human trials with intravenous administration, have investigated various effects. wikipedia.orgmdpi.comopss.org These findings are summarized in the table below.

Research AreaObserved Effects in Academic Studies
Cardiovascular Effects Positive chronotropic (increased heart rate) and inotropic (enhanced myocardial contractility) effects. mdpi.com Investigated for potential in treating bradyarrhythmia and for use in cardiac stress testing. wikipedia.orgmdpi.com Also shown to have a hypotensive effect, potentially via α1-adrenoceptor antagonism. mdpi.commdpi.comnih.gov
Bronchodilator Effects Demonstrates bronchodilator activity, attributed to its β2-adrenergic agonism. mdpi.com
Anti-inflammatory & Antioxidant Studies report anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β. nih.gov Possesses antioxidant properties and can regulate pathways like AKT/GSK3β. nih.gov
Metabolic Effects Research suggests it can promote lipolysis and enhance glucose uptake. mdpi.comnih.gov
Anti-fibrotic Effects Shown to inhibit cardiac and renal fibrosis by downregulating the TGF-β1/NF-kB signaling pathway. nih.gov
Anti-platelet Effects (S)-(-)-higenamine has been noted for stronger anti-platelet effects than the (R)-(+) enantiomer. mdpi.commdpi.com
Table 2: Summary of Detailed Research Findings on Higenamine.

Despite these findings, significant gaps in the research landscape for this compound remain. A primary issue is that much of the existing research does not differentiate between the (R)-(+) and (S)-(-) enantiomers, or it studies a racemic mixture. mdpi.com While some studies indicate that the naturally occurring form is predominantly (R)-(+)-higenamine, more specific research on the isolated this compound is needed to fully characterize its unique pharmacological profile. mdpi.comnih.gov There are reports that the two enantiomers possess different biological activities, with (S)-(-)-higenamine showing more potent cardiotonic and anti-platelet effects in some studies. mdpi.commdpi.com

Furthermore, much of the human research has involved intravenous administration, and the effects of oral administration are not well understood. nih.govopss.org The clinical applicability of higenamine is considered limited without further research into its pharmacokinetics. nih.gov Future academic inquiry should focus on the direct, comparative pharmacological evaluation of the two separate enantiomers and their respective salts to delineate their specific contributions to the observed effects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18BrNO3 B15295781 (R)-(+)-Higenamine Hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H18BrNO3

Molecular Weight

352.22 g/mol

IUPAC Name

(1R)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m1./s1

InChI Key

KNUKFIRMGSQPEM-PFEQFJNWSA-N

Isomeric SMILES

C1CN[C@@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br

Canonical SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for R + Higenamine Hydrobromide

Total Synthesis Strategies for (R)-(+)-Higenamine Hydrobromide

The total synthesis of (R)-(+)-Higenamine, a molecule with a single chiral center, requires precise control over stereochemistry. The core structure, a substituted tetrahydroisoquinoline, is typically constructed via classic reactions like the Pictet-Spengler or Bischler-Napieralski reactions, adapted for asymmetry.

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for producing the desired (R)-(+) enantiomer exclusively. Key strategies include:

Catalytic Asymmetric Pictet-Spengler Reaction: This is a cornerstone method, involving the condensation of a dopamine (B1211576) derivative with a 4-hydroxyphenylacetaldehyde derivative. The use of a chiral catalyst, such as a chiral phosphoric acid or a metal complex with a chiral ligand, guides the cyclization to favor the formation of the (R)-configured product. researchgate.net

Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, often derived from the chiral pool (e.g., L-tyrosine), to direct the stereochemical outcome of the synthesis. researchgate.net

Chiral Auxiliary-Mediated Synthesis: A temporary chiral group is attached to one of the achiral starting materials. This auxiliary directs the stereoselective formation of the chiral center. After the key bond-forming reaction, the auxiliary is removed, yielding the enantiomerically enriched product.

Stereoselective Formation of Chiral Centers

The critical step in the synthesis is the creation of the C-1 stereocenter with the correct (R) configuration. In the context of the Pictet-Spengler reaction, this involves the enantioselective cyclization of an iminium ion intermediate. nih.gov The transition state geometry, stabilized by the chiral catalyst, dictates which face of the iminium ion is attacked by the nucleophilic aromatic ring, leading to either the (R) or (S) product. The efficiency of this step is measured by the enantiomeric excess (e.e.), with modern catalytic systems often achieving high e.e. values. researchgate.net

A notable challenge is that most naturally occurring norcoclaurine synthases (NCS) produce the (S)-enantiomer. researchgate.netrsc.org Therefore, chemical synthesis or engineered enzymes are required to access the (R)-form.

Protecting Group Strategies in this compound Synthesis

Higenamine (B191414) possesses multiple reactive functional groups: two phenolic hydroxyls on the isoquinoline (B145761) ring, one phenolic hydroxyl on the benzyl (B1604629) ring, and a secondary amine. These groups must be temporarily masked or "protected" to prevent unwanted side reactions during the synthesis. utdallas.edu

The choice of protecting groups is critical and must be orthogonal, meaning each type of protecting group can be removed under specific conditions without affecting the others or the rest of the molecule. peptide.com

Functional GroupProtecting GroupAbbreviationProtection Reagent ExampleDeprotection Condition Example
Phenolic HydroxylBenzyl etherBnBenzyl bromide (BnBr)Catalytic Hydrogenolysis (H₂, Pd/C)
Phenolic HydroxylMethoxyMe- (Often present in starting material)Strong acid (e.g., HBr) google.comgoogle.com
Secondary Aminetert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc₂O) youtube.comAcid (e.g., Trifluoroacetic acid, TFA) youtube.com
Secondary AmineBenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl) highfine.comCatalytic Hydrogenolysis (H₂, Pd/C)

This table provides illustrative examples of common protecting groups used in the synthesis of tetrahydroisoquinolines like Higenamine.

A typical sequence involves protecting the hydroxyl groups as methyl or benzyl ethers and the amine as a carbamate (B1207046) (Boc or Cbz). google.comhighfine.com After the carbon skeleton is assembled and the stereocenter is set, these groups are removed in the final steps to reveal the target molecule, which is then isolated as its hydrobromide salt. google.comgoogle.com

Semisynthesis of this compound from Precursors

Semisynthesis utilizes naturally occurring compounds as starting materials. For Higenamine, the amino acid L-tyrosine is a logical precursor, as it forms the basis of the biosynthetic pathway in plants. researchgate.net A hypothetical semisynthetic route could involve:

Enzymatic or chemical conversion of L-tyrosine to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), the two key fragments. mdpi.com

Asymmetric chemical coupling of these fragments using the methods described in the total synthesis section.

While biosynthetic pathways in some plants like Nelumbo nucifera (lotus) are known to produce (R)-(+)-Higenamine, isolating it directly is a common practice. nih.gov True semisynthesis, involving the chemical modification of an isolated, advanced intermediate, is less documented for this specific target compared to total synthesis or chemoenzymatic methods.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis merges the selectivity of enzymes with the practicality of chemical reactions. This is a particularly powerful strategy for creating chiral molecules like (R)-(+)-Higenamine. The key is to use an enzyme to catalyze the stereochemically decisive step.

Enzyme Discovery and Engineering for Stereospecific Reactions

The central enzyme in the biosynthesis of Higenamine's scaffold is Norcoclaurine Synthase (NCS). researchgate.net NCS catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA. mdpi.com

Discovery of (R)-Selective Enzymes: Historically, all characterized NCS enzymes were strictly (S)-selective, producing the enantiomer of the desired product. acs.org However, recent research has led to the discovery of NCS homologues from the lotus (B1177795) plant (Nelumbo nucifera) that are capable of producing (R)-norcoclaurine, sometimes as a mix of (R/S) enantiomers. acs.orgacs.org This was a significant breakthrough, providing the first enzymatic tools for accessing the (R)-configured scaffold. acs.org

Enzyme Engineering: A powerful alternative to discovering new enzymes is to re-engineer existing ones. Using techniques like site-directed mutagenesis and directed evolution, scientists can modify the active site of a known (S)-selective NCS to alter its stereochemical preference. nih.govbbk.ac.uk For example, studies on the well-characterized NCS from Thalictrum flavum (TfNCS) have shown that mutating key amino acid residues in the active site can influence substrate binding and stereoselectivity. researchgate.net Research has identified that single-point mutations of specific residues (like Ile43, Leu60, and Phe101 in one study) can lead to mutants with a preference for producing the (R)-enantiomer. acs.org This rational design approach, guided by structural biology and computational modeling, holds great promise for developing highly efficient and selective biocatalysts for (R)-(+)-Higenamine production. mdpi.comacs.org

EnzymeSource OrganismNatural ProductEngineered SelectivityKey Findings
Norcoclaurine Synthase (NCS)Thalictrum flavum(S)-Norcoclaurine nih.gov(R)-selectivity via mutationPoint mutations in the active site can alter and even reverse stereoselectivity. acs.orgresearchgate.net
Norcoclaurine Synthase (NCS)Nelumbo nucifera(R/S)-Norcoclaurine acs.orgN/A (Naturally R/S)First identified NCSs capable of producing the (R)-enantiomer naturally. acs.org
Imine Reductases (IREDs)VariousN/A(R) or (S) aminesWhile not directly NCS, engineered IREDs can perform asymmetric reductive aminations, a related key transformation for chiral amine synthesis. nih.govtapi.com

This table summarizes key enzymes and findings relevant to the chemoenzymatic synthesis of the Higenamine scaffold.

Biocatalytic Steps in this compound Production

The synthesis of the specific (R)-(+)-enantiomer of higenamine presents a significant stereochemical challenge. The primary biosynthetic route in plants involves the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, a reaction catalyzed by the enzyme norcoclaurine synthase (NCS). ucl.ac.uknih.govnih.gov However, all NCS enzymes identified until recently were strictly (S)-selective, producing (S)-norcoclaurine, the precursor to a vast array of benzylisoquinoline alkaloids like morphine and berberine. nih.govnih.govacs.org This inherent enzymatic preference necessitates specialized biocatalytic or chemoenzymatic strategies to produce the (R)-(+) enantiomer.

Recent breakthroughs have identified NCS homologues in lotus (Nelumbo nucifera) that are capable of producing (R)-norcoclaurine. acs.orgexlibrisgroup.com Research has demonstrated that single-point mutations in the active site of these enzymes can shift the stereochemical outcome, leading to (R)-enantiospecific mutants. acs.orgexlibrisgroup.com This discovery opens a direct biocatalytic pathway to (R)-configured benzylisoquinoline alkaloids, including (R)-(+)-higenamine.

Alternative biocatalytic approaches focus on either the asymmetric synthesis from prochiral precursors or the resolution of a racemic mixture of higenamine. These methods leverage other classes of stereoselective enzymes.

Asymmetric Synthesis using Imine Reductases (IREDs) and Transaminases (TAs):

Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of prochiral imines to form chiral amines. nih.gov A potential chemoenzymatic route to (R)-(+)-higenamine could involve the chemical formation of a dihydroisoquinoline intermediate, which is then asymmetrically reduced using a highly selective (R)-IRED. nih.govrsc.org Significant research has gone into engineering IREDs for improved activity, stability, and substrate scope, including the synthesis of various cyclic amines. nih.govresearchgate.netresearchgate.net

(R)-Selective Transaminases (TAs): TAs are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor to a carbonyl acceptor. unibe.ch While most wild-type ω-transaminases are (S)-selective, extensive protein engineering efforts have been directed at creating robust (R)-selective TAs. nih.govresearchgate.netbohrium.com These engineered biocatalysts could be employed in the asymmetric synthesis of (R)-(+)-higenamine from a corresponding ketone precursor.

Enzymatic Kinetic Resolution (EKR): This strategy involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted, desired enantiomer.

Lipase-Catalyzed Resolution: Lipases are commonly used for the kinetic resolution of racemic amines through enantioselective acylation. For instance, a racemic mixture of higenamine could be subjected to a reaction with an acyl donor in the presence of a lipase (B570770) like Candida rugosa lipase. mdpi.com The lipase would selectively acylate the (S)-enantiomer, leaving the desired (R)-(+)-higenamine unreacted and allowing for its subsequent separation.

Amine Dehydrogenase (AmDH) Catalyzed Resolution: Amine dehydrogenases can be used for the kinetic resolution of racemic amines via oxidative deamination. researchgate.netsemanticscholar.org In this process, the AmDH would selectively oxidize the (S)-enantiomer to the corresponding imine, while leaving the (R)-(+)-higenamine untouched.

Table 1: Overview of Potential Biocatalytic Strategies for (R)-(+)-Higenamine Production

Strategy Enzyme Class Principle Key Advantage
Direct Asymmetric Synthesis (R)-selective Norcoclaurine Synthase (NCS) Mutants Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde. acs.orgexlibrisgroup.com Direct formation of the desired (R)-enantiomer in a single enzymatic step.
Chemoenzymatic Asymmetric Synthesis Imine Reductase (IRED) Asymmetric reduction of a prochiral dihydroisoquinoline intermediate. nih.gov High enantioselectivity (>99% e.e.) achievable with engineered enzymes. rsc.orgnih.gov
Chemoenzymatic Asymmetric Synthesis (R)-selective Transaminase (TA) Asymmetric amination of a prochiral ketone precursor. unibe.chnih.gov Avoids racemic mixtures, potentially leading to higher yields of the desired enantiomer.
Enzymatic Kinetic Resolution (EKR) Lipase Enantioselective acylation of the (S)-enantiomer from a racemic mixture. mdpi.com Well-established method for resolving racemic amines.
Enzymatic Kinetic Resolution (EKR) Amine Dehydrogenase (AmDH) Enantioselective oxidative deamination of the (S)-enantiomer from a racemic mixture. researchgate.net High selectivity can be achieved.

Green Chemistry Principles in this compound Synthesis

The production of fine chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which promotes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Biocatalytic and chemoenzymatic routes for higenamine synthesis align closely with these principles, offering significant advantages over traditional chemical methods.

The twelve principles of green chemistry provide a framework for evaluating the environmental impact of a synthetic route. nih.gov Key metrics used to quantify this impact include Atom Economy (AE), E-Factor (environmental factor), and Process Mass Intensity (PMI). nih.govrsc.orgchemrxiv.org

Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the final product.

E-Factor: Represents the total mass of waste produced per kilogram of product. A lower E-factor signifies a greener process. nih.gov

Process Mass Intensity (PMI): The ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the final product. The ideal PMI is 1. nih.gov

A traditional chemical synthesis of higenamine, such as one involving a Grignard reaction, often requires harsh conditions, stoichiometric use of reagents (e.g., magnesium), and multi-step processes for introducing and removing protecting groups, followed by purification. acs.org Such processes typically have low atom economy and high E-Factors due to the use of organic solvents, quenching agents, and the generation of inorganic salt waste.

In contrast, biocatalytic routes offer substantial green advantages:

Mild Reaction Conditions: Enzymes operate under mild conditions of temperature, pressure, and pH, typically in aqueous media, which reduces energy consumption and the need for specialized equipment. nih.gov

High Selectivity: The chemo-, regio-, and stereoselectivity of enzymes minimizes the formation of by-products, simplifying purification processes and reducing waste. nih.govunibe.ch This is particularly crucial for producing an enantiomerically pure compound like (R)-(+)-higenamine.

Biodegradable Catalysts: Enzymes are biodegradable and are derived from renewable resources, posing a lower environmental burden compared to heavy metal catalysts used in some chemical syntheses. nih.govunibe.ch

Waste Reduction: By increasing reaction efficiency and selectivity, biocatalysis significantly lowers the E-Factor and PMI of a process. researchgate.net For example, an enzymatic kinetic resolution can directly separate enantiomers, avoiding the waste generated by classical resolution with chiral resolving agents.

Table 2: Conceptual Comparison of Synthetic Routes to Higenamine based on Green Chemistry Principles

Green Chemistry Principle Traditional Chemical Synthesis (e.g., Grignard-based) Biocatalytic/Chemoenzymatic Synthesis
Catalysis Often uses stoichiometric reagents or heavy metal catalysts. Uses highly efficient and selective enzymes. nih.gov
Atom Economy Generally lower due to protecting groups and auxiliary reagents. Potentially higher, especially in direct enzymatic synthesis.
Benign Solvents/Conditions Often requires anhydrous organic solvents and extreme temperatures. acs.org Primarily uses water under mild temperature and pH. nih.gov
Waste Prevention (E-Factor) Higher E-Factor due to by-products and salt waste. nih.gov Significantly lower E-Factor due to high selectivity.
Energy Efficiency Higher energy demand for heating, cooling, and pressure. Lower energy consumption due to mild reaction conditions.
Stereoselectivity Often produces racemic mixtures requiring further resolution. Inherently stereoselective, producing the desired enantiomer directly or with high efficiency. exlibrisgroup.comnih.gov

By embracing biocatalytic and chemoenzymatic methods, the synthesis of this compound can be aligned with the goals of sustainable chemistry, resulting in more efficient, cost-effective, and environmentally responsible production.

Biosynthetic Pathways and Metabolic Engineering of R + Higenamine Hydrobromide

Elucidation of Biosynthetic Precursors and Intermediates

The core structure of higenamine (B191414) is synthesized via the Pictet-Spengler condensation, a fundamental reaction in the formation of isoquinoline (B145761) alkaloids. researchgate.netmdpi.com This pathway brings together two key precursors derived from the amino acid L-tyrosine.

The primary precursors for higenamine biosynthesis are:

Dopamine (B1211576) : This catecholamine serves as the isoquinoline "backbone" of the molecule.

4-hydroxyphenylacetaldehyde (4-HPAA) : This aldehyde provides the benzyl (B1604629) group that attaches to the isoquinoline structure. nih.gov

The biosynthesis originates with L-tyrosine, a primary metabolite. The pathway can proceed through two main branches to generate the necessary precursors. In one branch, tyrosine is hydroxylated to form L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated to yield dopamine. mdpi.comnih.gov In the other branch, tyrosine is first decarboxylated to produce tyramine (B21549), which can then be further metabolized to form 4-HPAA. mdpi.comresearchgate.net Isotope-labeling studies have confirmed that the hydroxytyrosol (B1673988) part of related compounds can be synthesized from tyrosine via either tyramine or L-DOPA. mdpi.com The condensation of dopamine and 4-HPAA ultimately forms the tetrahydroisoquinoline scaffold of higenamine. nih.govresearchgate.net

Precursor/IntermediateRole in BiosynthesisOriginating Metabolite
L-TyrosinePrimary starting amino acidPrimary Metabolism
L-DOPAIntermediate leading to dopamineHydroxylation of Tyrosine
DopamineProvides the isoquinoline coreDecarboxylation of L-DOPA
TyramineIntermediate leading to 4-HPAADecarboxylation of Tyrosine
4-hydroxyphenylacetaldehyde (4-HPAA)Provides the benzyl groupMetabolism of Tyramine

Identification and Characterization of Biosynthetic Enzymes

The enzymatic reactions that convert primary metabolites into the complex structure of higenamine are catalyzed by specific enzymes. Key enzymatic activities identified in this pathway include decarboxylation, hydroxylation, and condensation.

Tyrosine decarboxylase (TyDC) is a crucial enzyme that channels L-tyrosine from primary metabolism into the secondary metabolic pathway leading to higenamine. researchgate.net This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the decarboxylation of L-tyrosine to produce tyramine. researchgate.netresearchgate.net Several TyDC family genes have been identified and functionally characterized in plants, where they play a vital role in the biosynthesis of various bioactive metabolites by mediating the decarboxylation of L-tyrosine and L-DOPA. mdpi.comresearchgate.net Biochemical analyses have shown that some TyDC enzymes can use both tyrosine and L-DOPA as substrates to produce tyramine and dopamine, respectively, thereby controlling the metabolic flow into different branches of the alkaloid biosynthesis pathway. mdpi.com

Following the initial diversification from L-tyrosine, several other enzymes are critical for completing the higenamine backbone.

Tyrosine Hydroxylase (TyrH) : This enzyme, also known as tyrosine 3-monooxygenase, is responsible for the hydroxylation of L-tyrosine to form L-DOPA, a direct precursor to dopamine. nih.govresearchgate.net TyrH is often the rate-limiting enzyme in catecholamine biosynthesis. nih.gov

Norcoclaurine Synthase (NCS) : This enzyme catalyzes the key Pictet-Spengler condensation reaction between dopamine and 4-hydroxyphenylacetaldehyde. nih.govresearchgate.net This reaction forms the fundamental (S)-norcoclaurine structure. Interestingly, while norcoclaurine synthase is typically expected to produce compounds with S-stereochemistry, (R)-(+)-higenamine has been isolated from several plant sources. nih.gov This suggests the existence of specific isomerases or alternative enzymatic systems capable of producing the R-enantiomer, which remains an area of active investigation.

EnzymeEC NumberFunctionSubstrate(s)Product(s)
Tyrosine Decarboxylase (TyDC)4.1.1.25DecarboxylationL-Tyrosine, L-DOPATyramine, Dopamine
Tyrosine Hydroxylase (TyrH)1.14.16.2HydroxylationL-TyrosineL-DOPA
Norcoclaurine Synthase (NCS)4.2.1.78CondensationDopamine, 4-HPAA(S)-Norcoclaurine

Genetic Engineering of Producer Organisms for Enhanced Biosynthesis

The production of valuable plant secondary metabolites like higenamine in microbial hosts is a promising strategy for creating sustainable and scalable supply chains. nih.gov Genetic engineering techniques can be employed to introduce and optimize the higenamine biosynthetic pathway in microorganisms such as Escherichia coli or Saccharomyces cerevisiae.

The process typically involves several key steps:

Pathway Reconstruction : Introducing the genes encoding the necessary biosynthetic enzymes (e.g., TyDC, TyrH, NCS) into a host organism. nih.govyoutube.com

Precursor Supply Enhancement : Engineering the host's primary metabolism to increase the intracellular pools of L-tyrosine. This can involve overexpressing genes in the shikimate pathway and downregulating competing pathways.

Enzyme Optimization : Modifying the enzymes themselves for improved activity, stability, or substrate specificity within the microbial host environment. This can include codon optimization and protein engineering. nih.gov

Process Optimization : Fine-tuning fermentation conditions to maximize product yield and minimize the accumulation of toxic intermediates.

While specific examples of engineering a producer organism for higenamine are not yet widely published, the principles have been successfully applied to other benzylisoquinoline alkaloids, demonstrating the feasibility of this approach.

Engineering StrategyTargetObjective
Heterologous ExpressionTyDC, TyrH, NCS genesReconstitute the higenamine pathway in a microbial host.
Upregulation of Shikimate PathwayKey enzymes in host's primary metabolismIncrease the availability of the L-tyrosine precursor.
Downregulation of Competing PathwaysGenes diverting L-tyrosine to other productsChannel metabolic flux towards higenamine synthesis.
Codon OptimizationHeterologously expressed genesImprove protein expression levels in the microbial host.

Metabolic Flux Analysis in Higenamine-Producing Systems

Metabolic Flux Analysis (MFA) is a powerful analytical tool used to quantify the rates (fluxes) of all intracellular reactions within a metabolic network. nih.govnih.govembopress.org By using isotopically labeled substrates, such as ¹³C-glucose or ¹³C-tyrosine, researchers can trace the flow of atoms through the metabolic pathways and calculate the flux through each reaction. embopress.org

In the context of higenamine production, MFA could be instrumental in:

Quantifying Precursor Contribution : Determining the precise amount of carbon flux from primary metabolism that is directed towards the synthesis of L-tyrosine and, subsequently, higenamine.

Validating Engineering Strategies : Assessing the impact of genetic modifications on the distribution of metabolic fluxes within the cell. For example, MFA can confirm whether upregulating the shikimate pathway successfully increases the flux towards L-tyrosine. nih.gov

Discovering Alternative Pathways : Uncovering previously unknown or secondary pathways that may be active and affecting yield.

Although specific MFA studies on higenamine-producing systems are not yet prominent in the literature, the application of this technique is a logical next step for rationally designing and optimizing engineered microbial strains for high-yield production. nih.gov

Pharmacological Characterization and Receptor Interactions of R + Higenamine Hydrobromide Preclinical Mechanistic Focus

Adrenergic Receptor Subtype Selectivity Research

(R)-(+)-Higenamine's structural similarity to catecholamines suggests its interaction with adrenergic receptors. nih.gov In vitro and cellular studies have been pivotal in elucidating the specifics of this interaction.

Beta-Adrenergic Receptor Agonism Studies (In Vitro/Cellular)

Research has consistently demonstrated that higenamine (B191414) functions as a non-selective agonist for both β1- and β2-adrenergic receptors. mdpi.comnih.gov This dual agonism contributes to its effects on the cardiovascular system, such as increasing heart rate and myocardial contractility, as well as promoting bronchodilation. mdpi.comnih.gov

Studies utilizing Chinese Hamster Ovary (CHO) cells stably expressing human β2-adrenergic receptors have confirmed higenamine's agonist activity at this receptor subtype. researchgate.netnih.govnih.gov These in vitro findings align with in silico predictions of its interaction with the β2-receptor. researchgate.netnih.govnih.gov The agonist effect of higenamine on β2-adrenoceptors has been shown to be dose-dependent and is implicated in the relaxation of guinea pig tracheal muscles. nih.gov Furthermore, research suggests that higenamine does not show a bias towards either agonism or inhibition of G-protein stimulation in the β2-adrenergic receptor signaling pathway. mdpi.com

The activation of β2-adrenergic receptors by higenamine is also linked to the proliferation of gastric smooth muscle cells and the inhibition of apoptosis through the β2-AR/PI3K/AKT signaling pathway. nih.gov In cardiomyocytes, higenamine's activation of β2-AR has been shown to regulate apoptosis. nih.gov

Alpha-Adrenergic Receptor Interactions

In addition to its effects on beta-adrenergic receptors, higenamine also interacts with alpha-adrenergic receptors. Specifically, it has been identified as a novel antagonist of α1-adrenergic receptors. nih.govnih.gov

Radioligand binding assays have shown that higenamine competitively inhibits the binding of [3H]-prazosin to α1-adrenergic receptors in a concentration-dependent manner. nih.gov Further investigation in HEK293A cells transfected with α1A-, α1B-, and α1D-adrenergic receptor subtypes revealed that higenamine displays no selectivity among these three subtypes. nih.gov

The antagonistic action of higenamine at α1-adrenergic receptors is believed to contribute to its hypotensive effects by reducing peripheral vascular pressure. nih.govnih.gov This is supported by findings that higenamine can blunt inositol (B14025) monophosphate production and inhibit calcium ion influx induced by the α1-agonist phenylephrine (B352888). nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathways Research

As an agonist and antagonist at adrenergic receptors, which are a class of GPCRs, (R)-(+)-Higenamine's mechanism of action is intrinsically linked to GPCR signaling pathways. nih.govkhanacademy.org

Adenylyl Cyclase Activation and cAMP Production Studies

The activation of β-adrenergic receptors by an agonist typically leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov This increase in intracellular cAMP then activates downstream signaling cascades, such as those involving protein kinase A (PKA). nih.govnih.gov

Given higenamine's established role as a β-adrenergic agonist, it is understood to initiate this signaling cascade, leading to increased cAMP production. nih.govmdpi.com This mechanism is fundamental to its observed physiological effects, such as smooth muscle relaxation and increased cardiac contractility. mdpi.comnih.gov The compartmentalization of cAMP signaling, with adenylyl cyclases acting as anchors for dynamic signaling complexes, allows for specific cellular responses to be triggered by GPCR activation. nih.gov

Receptor Desensitization and Downregulation Mechanisms

Prolonged or repeated exposure of a GPCR to an agonist can lead to receptor desensitization and downregulation, a protective mechanism to prevent overstimulation. researchgate.netresearchgate.netyoutube.com This process involves several steps, including the uncoupling of the receptor from its G-protein, receptor internalization (sequestration), and ultimately, receptor degradation (downregulation). researchgate.netyoutube.com

While specific studies focusing exclusively on (R)-(+)-higenamine-induced receptor desensitization and downregulation are not extensively detailed in the provided results, this is a general mechanism for GPCRs. researchgate.netresearchgate.netyoutube.com Mathematical models suggest that these processes are crucial for the efficient processing of ligand inputs and for enabling the receptor systems to decode inputs over a wider frequency range. nih.gov

Ion Channel Modulation Research

Emerging research indicates that (R)-(+)-higenamine can also modulate the activity of various ion channels. nih.gov This adds another layer of complexity to its pharmacological profile.

Studies have shown that higenamine possesses calcium channel-blocking activity. nih.gov This is consistent with its ability to inhibit the influx of calcium ions induced by phenylephrine in the context of its α1-adrenergic receptor antagonism. nih.gov

Furthermore, the downstream effects of cAMP signaling, initiated by higenamine's β-adrenergic agonism, can include the modulation of ion channels. nih.gov For instance, cAMP can directly, in a protein kinase A-independent manner, enhance the hyperpolarization-activated mixed cation current (Ih) in hippocampal pyramidal cells. nih.gov While direct evidence linking higenamine to this specific ion channel modulation is not present in the search results, it represents a plausible downstream consequence of its known signaling pathway activation.

Enzyme Inhibition/Activation Studies

(R)-(+)-Higenamine Hydrobromide, also known as Higenamine, exerts a wide range of pharmacological effects through the modulation of various enzymatic pathways. Preclinical studies have demonstrated its capacity to both inhibit and activate key enzymes involved in inflammation, oxidative stress, and cellular signaling.

The compound has shown significant anti-inflammatory properties by inhibiting the activity of pro-inflammatory cytokines and related enzymes. Research indicates that Higenamine can prevent the overexpression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), IL-6, and IL-18. Its inhibitory action extends to key signaling molecules in inflammatory cascades, including Toll-like receptor 4 (TLR4), transforming growth factor-beta-activated kinase 1 (TAK1), nuclear factor-kappa B (NF-κB), macrophage inflammatory protein-2 (MIP-2), and cyclooxygenase-2 (COX-2). nih.gov Furthermore, Higenamine has been found to inhibit the activity of protein tyrosine kinase (PTK) and downregulate inflammatory mediators like IL-6 and IL-8 through the inhibition of the EGFR/JAK2/c-jun signaling pathway. nih.gov

In the context of apoptosis and cellular survival, Higenamine demonstrates a dual role. It inhibits pro-apoptotic factors, including the release of cytochrome C from mitochondria and the subsequent activation of caspase-3. nih.gov It has also been shown to inhibit the expression of the pro-apoptotic protein Bax. nih.gov Conversely, it promotes cell survival and counteracts oxidative stress by activating antioxidant enzymes. Studies have reported that Higenamine increases the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX). nih.gov This antioxidant effect is further supported by its ability to upregulate heme oxygenase-1 (HO-1) and activate the PI3K/AKT/NRF2 signaling pathway, which protects cells from oxidative damage. nih.gov

Additionally, Higenamine influences other enzymatic systems. It has been observed to inhibit the function of LSD1, a lysine-specific demethylase, leading to the downregulation of H3K4 methylation, which can impact gene expression related to apoptosis. nih.gov It also demonstrates an ability to decrease the kinase activity of glycogen (B147801) synthase kinase-3β (GSK-3β) by increasing its phosphorylation at Ser9. nih.gov

Enzyme/Pathway/FactorEffectAssociated Process
Tumor Necrosis Factor-alpha (TNF-α)InhibitionInflammation
Interleukin-1β (IL-1β)InhibitionInflammation
Cyclooxygenase-2 (COX-2)InhibitionInflammation
Nuclear Factor-kappa B (NF-κB)InhibitionInflammation
Caspase-3InhibitionApoptosis
BaxInhibitionApoptosis
Lysine-Specific Demethylase 1 (LSD1)InhibitionGene Expression/Apoptosis
Glycogen Synthase Kinase-3β (GSK-3β)Inhibition (via phosphorylation)Cellular Signaling
Protein Tyrosine Kinase (PTK)InhibitionVasoconstriction Signaling
Superoxide Dismutase (SOD)ActivationAntioxidant Defense
Glutathione Peroxidase (GPX)ActivationAntioxidant Defense
Heme Oxygenase-1 (HO-1)Activation/UpregulationAntioxidant Defense/Cytoprotection
PI3K/AKT PathwayActivationCell Survival/Proliferation

Structure-Activity Relationship (SAR) Studies for this compound Analogues

The structural similarity of Higenamine to endogenous catecholamines is fundamental to its pharmacological activity, particularly its interaction with adrenergic receptors. mdpi.com Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications to the Higenamine scaffold influence its binding affinity and efficacy at various receptors.

Detailed preclinical SAR studies focusing specifically on the effects of modifying the phenolic hydroxyl groups of this compound on its receptor binding and efficacy are not extensively available in publicly accessible scientific literature. The two phenolic hydroxyl groups on the tetrahydroisoquinoline ring system are considered key for its catecholamine-like properties and interactions with adrenergic receptors. mdpi.com

Comprehensive SAR studies detailing the impact of various substituents on the aminoethyl portion of the this compound molecule are not well-documented in the available scientific research. Such studies would be necessary to determine how changes in the size, polarity, or nature of substituents at or near the nitrogen atom affect receptor affinity and functional activity.

Higenamine possesses a chiral center, leading to the existence of two enantiomers: (R)-(+)-Higenamine and (S)-(-)-Higenamine. Preclinical research indicates that the stereochemistry at this center significantly influences the compound's biological activity.

Studies comparing the two enantiomers have revealed differences in their pharmacological profiles. For instance, (S)-(-)-Higenamine has been reported to exhibit more potent cardiotonic and anti-platelet effects compared to the (R)-(+) enantiomer. Furthermore, the (S)-(-) form has shown greater efficacy in models of diseases associated with the over-expression of inducible nitric oxide synthase (iNOS). These findings underscore the importance of stereochemistry in the interaction of Higenamine with its biological targets and suggest that the two enantiomers may have different affinities or efficacies at various receptors, contributing to their distinct pharmacological activities.

Analytical Method Development for R + Higenamine Hydrobromide in Complex Matrices

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of (R)-(+)-higenamine, providing the necessary separation from interfering components present in complex samples. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like higenamine (B191414). ijrpr.com Method development often involves optimizing the stationary phase, mobile phase composition, and detector to achieve suitable separation and sensitivity. ijrpr.com An HPLC method coupled with an electrochemical detector (ECD) has been developed for determining higenamine in plasma. researchgate.net This method utilized a Phenyl column and a mobile phase consisting of a sodium dihydrogen phosphate (B84403) buffer and acetonitrile (B52724), demonstrating good linearity and a low limit of quantification (LOQ) of 2.55 ng/mL. researchgate.net

Another approach involves HPLC with a photodiode array (PDA) detector, which allows for the identification and quantification of higenamine in plant extracts and dietary supplements. researchgate.net A developed LC-PDA method used a gradient elution with a mobile phase of formic acid in water and acetonitrile, with detection at 282 nm. researchgate.net This method proved to be reliable, with a limit of detection (LOD) of 0.643 μg/mL and an LOQ of 1.949 μg/mL, and was successfully applied to quantify higenamine in Lotus (B1177795) Plumule extract. researchgate.net

Table 1: HPLC Method Parameters for Higenamine Analysis

Parameter HPLC-ECD Method researchgate.net LC-PDA Method researchgate.net
Stationary Phase Apollo Phenyl column (5 μm, 150 mm × 4.6 mm) Not specified
Mobile Phase 0.05 mol·L-1 NaH2PO4 (pH 3.0) : Acetonitrile (89:11) Gradient of Formic acid in water and Acetonitrile
Flow Rate 1.0 mL/min Not specified
Detector Electrochemical Detector (ECD) Photodiode Array (PDA) at 282 nm
Matrix Plasma Plant Extracts, Dietary Supplements
LOQ 2.55 ng/mL 1.949 µg/mL

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with sub-2 µm particles, offering significantly faster analysis times and higher resolution compared to traditional HPLC. mdpi.comyoutube.com This technique is particularly valuable for analyzing complex mixtures and trace amounts of substances. mdpi.com

UPLC is frequently coupled with mass spectrometry (MS) for the analysis of higenamine. To achieve high sensitivity, especially in complex matrices like dietary supplements, a hydrophilic interaction liquid chromatography (HILIC) mode can be applied. nih.gov One such UHPLC-MS/MS method used an Acquity BEH HILIC column with a mobile phase of 0.1% formic acid in water and acetonitrile (30:70, v/v). nih.govresearchgate.net This approach provides sensitive and reliable determination of higenamine. nih.gov UPLC-MS/MS has also been instrumental in identifying higenamine metabolites in urine, which is crucial for anti-doping analysis. nih.gov

Gas Chromatography (GC) is a powerful technique known for its high selectivity and separation efficiency, making it suitable for complex sample matrices. jfda-online.com However, GC is generally used for volatile and thermally stable compounds. researchgate.net Higenamine, being a polar molecule with three hydroxyl groups, is not sufficiently volatile for direct GC analysis. jfda-online.com Therefore, a derivatization step is necessary to increase its volatility and improve detection sensitivity. jfda-online.comresearchgate.net

Common derivatization strategies include acylation and silylation. jfda-online.com A GC-Mass Spectrometry (GC-MS) method was developed based on the acylation of higenamine with heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov Another study evaluated different derivatization reagents, including N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and found that the resulting derivatives could be effectively analyzed on a non-polar HP-5MS column. jfda-online.com These derivatization techniques, combined with GC-MS, provide a sensitive and reliable method for determining higenamine in diverse matrices, including biological samples and herbal medicines, with an LOD of 1.52 ng/mL reported for the HFBA method. jfda-online.comnih.gov

Table 2: GC-MS Method for Higenamine Analysis

Parameter GC-MS Method with Derivatization jfda-online.comnih.gov
Derivatization Reagent Heptafluorobutyric anhydride (HFBA) or MSTFA
Rationale To increase volatility and thermal stability for GC analysis
Column Non-polar (e.g., Agilent HP-5MS)
Detection Mass Spectrometry (MS)
Matrices Biological samples (plasma, urine), Chinese patent medicine, herbal medicine
LOD 1.52 ng/mL (with HFBA)
Linearity 5-200 ng/mL (R² > 0.999)

Chirality is a key feature of many biological molecules, and enantiomers (non-superimposable mirror images) can have different biological activities. nih.govyoutube.com Higenamine possesses a chiral center, existing as (R) and (S) enantiomers. The subject of this article, (R)-(+)-higenamine, is a single enantiomer. Therefore, analytical methods capable of assessing enantiomeric purity are essential.

The separation of enantiomers, known as chiral resolution, is challenging because enantiomers have identical physical properties in a non-chiral environment. youtube.com Chiral chromatography is a primary method to achieve this separation. youtube.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. youtube.comkhanacademy.org The chiral selector, which is part of the CSP, must have at least three points of interaction with the analyte to achieve discrimination. youtube.com

Alternatively, an indirect approach can be used where the enantiomeric mixture is reacted with a pure chiral derivatizing agent to form diastereomers. youtube.com These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC or GC. youtube.com While specific applications of these techniques for the routine analysis of (R)-(+)-higenamine's enantiomeric purity are not widely detailed in the cited literature, these established principles form the basis for such method development.

Mass Spectrometry (MS) Applications in Characterization and Quantification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC or GC, it provides high selectivity and sensitivity, enabling both the structural characterization and trace-level quantification of analytes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for trace analysis of higenamine in complex biological and dietary supplement matrices. researchgate.net This is due to its exceptional sensitivity and specificity. The technique typically employs an electrospray ionization (ESI) source, which is well-suited for polar molecules like higenamine, followed by two mass analyzers in series (tandem MS). nih.govresearchgate.net

For quantification, the instrument is operated in multiple reaction monitoring (MRM) mode. nih.gov In MRM, the first mass analyzer is set to select the protonated molecular ion of higenamine ([M+H]⁺, m/z 272.08), which is then fragmented. The second mass analyzer monitors for specific, characteristic fragment ions. nih.govresearchgate.net This process dramatically reduces chemical noise and enhances selectivity. For higenamine, common ion transitions monitored are 272.08→107.01 and 272.08→161.07. nih.govresearchgate.net LC-MS/MS methods have been developed and validated for higenamine in urine and dietary supplements, achieving the low ng/mL detection limits required for anti-doping screening and quality control. nih.govnih.govuit.no

Table 3: UPLC-MS/MS Method Parameters for Trace Higenamine Analysis

Parameter UPLC-MS/MS Method nih.govresearchgate.net
Chromatography UHPLC, HILIC Mode
Column Acquity BEH HILIC (2.1mm×100mm, 1.7μm)
Mobile Phase 0.1% Formic acid in Water : Acetonitrile (30:70, v/v)
Flow Rate 0.2 mL/min
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 272.08
Product Ions (m/z) 107.01, 161.07, 77.08
Matrices Dietary Supplements, Urine
Purpose Trace quantification, Anti-doping analysis

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Metabolites

The metabolic fate of (R)-(+)-Higenamine in biological systems is complex, involving several biotransformation pathways. High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool for identifying and structurally characterizing its metabolites. This technique provides high-resolution and accurate mass measurements, which are crucial for determining the elemental composition of metabolites and their fragments, thereby enabling confident structural elucidation.

A detailed investigation into the metabolic profile of higenamine in humans utilized liquid chromatography-quadrupole-orbitrap mass spectrometry (LC-Q-Orbitrap MS/MS), a powerful HRMS platform. nih.gov In this study, urine samples were analyzed after oral administration of higenamine. The high mass accuracy of the Orbitrap analyzer allowed for the confident identification of a large number of metabolites. A total of 32 metabolites were detected, which were products of methylation, glucuronidation, and sulfation, as well as combinations of these pathways. nih.gov The primary metabolic routes observed were O-methylation, followed by conjugation with either glucuronic acid or sulfate. nih.govkoreascience.kr

The structural elucidation process relies heavily on the fragmentation patterns observed in the MS/MS spectra. By comparing the fragmentation of the parent drug with that of the potential metabolites, researchers can pinpoint the site of metabolic modification. For instance, studies have identified key methylated metabolites such as coclaurine (B195748) and isococlaurine. koreascience.kr HRMS analysis can differentiate these isomers based on subtle differences in their fragmentation.

Another study employed a fast and sensitive online solid-phase extraction-liquid chromatography-high-resolution mass spectrometry (online SPE-LC/HRMS) method to investigate the urinary excretion profile of higenamine and its primary metabolite, coclaurine. uit.no This approach allows for automated sample cleanup and pre-concentration, enhancing sensitivity and throughput. The HRMS capability was essential for accurately identifying both the parent compound and its sulfated metabolites, for which commercial reference standards are often unavailable. uit.no

The table below summarizes the major classes of higenamine metabolites identified in human urine using HRMS. nih.gov

Metabolite ClassNumber IdentifiedMetabolic Pathway
Methylated6Addition of a methyl group (CH3), primarily via Catechol-O-methyltransferase (COMT). koreascience.kr
Sulfated10Conjugation with a sulfo group (SO3).
Glucuronidated16Conjugation with glucuronic acid.

Spectroscopic Methods in Research

Spectroscopic techniques are fundamental in the chemical analysis of (R)-(+)-Higenamine Hydrobromide, providing critical information on its molecular structure, purity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation of higenamine. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within the molecule. By analyzing the chemical shifts, coupling constants, and signal integrations, the precise connectivity and constitution of the molecule can be verified.

In the synthesis of (R)- and (S)-higenamine, NMR is used to confirm the identity of the final products. nih.gov While the NMR spectra of the two enantiomers are identical in an achiral solvent, the data are crucial for confirming that the correct molecular scaffold has been synthesized. However, due to the similarity in spectral properties between the diastereomers of higenamine derivatives (like its glucosides), determining the stereochemistry based on NMR data alone can be challenging and is often considered inappropriate without chiral auxiliaries. nih.gov

The following table presents representative ¹H NMR data for the higenamine moiety, which is critical for its structural verification. nih.gov

Position¹H Chemical Shift (δ, ppm)Multiplicity
14.55t
3a3.43m
3b3.24m
4a3.06m
4b2.90m
56.70s
86.66s
2'7.19d
3'6.83d

Data acquired in D₂O. Chemical shifts and multiplicities are representative and may vary slightly based on experimental conditions.

Circular Dichroism (CD) for Chiral Analysis

As (R)-(+)-Higenamine is a chiral molecule, methods that can distinguish between its enantiomers are essential. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light. osti.gov This technique is exquisitely sensitive to the three-dimensional arrangement of atoms in a chiral molecule.

For a chiral amine like higenamine, CD spectroscopy can be used to determine its absolute configuration and enantiomeric excess (ee). utexas.edu The CD spectrum of (R)-(+)-higenamine will be a mirror image of the spectrum of its (S)-(-) enantiomer. The sign and magnitude of the CD signals, known as Cotton effects, are characteristic of the molecule's stereochemistry.

While direct CD analysis of higenamine is possible, derivatization is often employed to enhance the CD signal or to shift it to a more convenient wavelength region. researchgate.net For instance, chiral amines can be reacted with specific reagents to form complexes or derivatives that exhibit strong, predictable CD signals, allowing for sensitive ee determination. utexas.edunih.gov Although specific CD spectral data for higenamine is not widely published in foundational literature, the principles of the technique are broadly applied to chiral amines. Related chiroptical measurements, such as specific rotation, have been used to confirm the stereochemistry of synthesized (R)- and (S)-higenamine, with reported values of +21.4 for the (R)-isomer and -20.0 for the (S)-isomer, confirming their enantiomeric relationship. nih.gov

Method Validation and Interlaboratory Comparability Studies

The validation of analytical methods is a critical requirement to ensure that they are reliable, reproducible, and fit for purpose. For a compound like higenamine, which is relevant in both clinical and doping control contexts, rigorous validation according to international guidelines (e.g., ICH, WADA) is mandatory. uit.nonih.gov

Validation studies for higenamine quantification in complex matrices like urine and plasma typically assess several key parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. uit.no

Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a defined range. For a GC-MS method, linearity for higenamine was established in the range of 5–200 ng/mL with a correlation coefficient (R²) > 0.999. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. A GC-MS method reported an LOD of 1.52 ng/mL and an LOQ of 5 ng/mL. nih.gov An online SPE-LC/HRMS method established an LOQ of 1 ng/mL. uit.no

Precision: The closeness of agreement between a series of measurements. It is assessed at different levels, including intra-day (repeatability) and inter-day (intermediate precision). For a GC-MS method, both intra-day and inter-day precision were less than 3.39%. nih.gov

Accuracy/Recovery: The closeness of the measured value to the true value, often determined by spiking a blank matrix with a known amount of the analyte. Recovery for higenamine in various matrices has been reported in the range of 82.70% to 109.80%. nih.gov

The following tables summarize validation data from a published GC-MS method for higenamine analysis. nih.gov

Linearity, LOD, and LOQ
ParameterValue
Linear Range5 - 200 ng/mL
Correlation Coefficient (R²)> 0.999
LOD1.52 ng/mL
LOQ5 ng/mL
Precision and Recovery in Urine Matrix
Spiked Conc. (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
25101.402.452.88
100103.501.892.12
16098.701.541.98

While individual laboratories perform thorough in-house validation, there is limited published information on formal interlaboratory comparability studies or proficiency testing schemes specifically for this compound. Such studies are crucial for establishing the equivalence of results among different analytical laboratories, which is particularly important in regulated environments like anti-doping analysis. The development of certified reference materials and participation in round-robin tests would be the next logical steps to ensure global harmonization of higenamine analysis.

Preclinical in Vitro and in Vivo Pharmacological Investigations of R + Higenamine Hydrobromide Mechanistic, Non Human Focus

Cellular Assays for Receptor Binding and Functional Activity

Cellular assays are fundamental in determining the specific molecular targets of a compound and characterizing its functional activity as an agonist, antagonist, or inverse agonist. For (R)-(+)-higenamine, these assays have been crucial in elucidating its role as a β-adrenergic receptor agonist.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard technique used to quantify the affinity of a ligand for a specific receptor. In these experiments, a radiolabeled compound (the radioligand) is incubated with a tissue preparation, cell membranes, or recombinant receptors. The ability of an unlabeled compound, such as (R)-(+)-higenamine hydrobromide, to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined. A lower Ki value indicates a higher binding affinity.

While specific radioligand binding assay data for this compound is not extensively detailed in publicly available literature, studies on higenamine (B191414) have confirmed its interaction with β-adrenergic receptors. Research has shown that higenamine competitively inhibits the binding of radiolabeled antagonists to α1-adrenergic receptors. researchgate.net It is through functional assays, however, that the full characterization of its activity at β-adrenoceptors has been more thoroughly explored.

Reporter Gene Assays

Reporter gene assays are a powerful tool to study the functional consequences of receptor activation. In these assays, cells are engineered to express a specific receptor, and the activation of this receptor by a ligand triggers a downstream signaling cascade that leads to the expression of a "reporter" protein, such as luciferase or β-galactosidase. The amount of reporter protein produced is directly proportional to the extent of receptor activation.

For Gs-coupled receptors like the β-adrenergic receptors, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). Reporter gene constructs often utilize a cAMP response element (CRE) linked to the reporter gene. An increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to the CRE and drives the transcription of the reporter gene.

Calcium Mobilization Assays

Calcium mobilization assays are used to measure the increase in intracellular calcium concentration that occurs upon receptor activation, particularly for Gq-coupled receptors. However, they can also be adapted for Gs-coupled receptors, like the β2-adrenergic receptor, which can, under certain conditions, lead to intracellular calcium release through non-canonical pathways. nih.gov These assays typically use fluorescent calcium indicators that increase in fluorescence intensity upon binding to free calcium.

A study utilizing a calcium mobilization assay in CHEM-1 cells overexpressing human adrenergic receptors investigated the activity of higenamine. mdpi.com The results demonstrated that higenamine acts as a potent full agonist at the β1-adrenergic receptor and a partial agonist at the β2-adrenergic receptor. mdpi.com

Receptor SubtypeAgonist ActivityEC50 (nM)Emax (%)
Human ADRβ1Full Agonist34105
Human ADRβ2Partial Agonist47031
Data from a study using a fluorescent Ca2+ response assay in chem-1 cells overexpressing human adrenergic receptors. mdpi.com

Isolated Organ Bath Studies

Isolated organ bath studies provide a bridge between cellular assays and in vivo experiments. By maintaining the viability and physiological responsiveness of isolated tissues or organs in a controlled environment, researchers can investigate the direct pharmacological effects of a compound on a specific organ system, independent of systemic influences.

Cardiovascular System Mechanistic Studies (e.g., Aortic Ring Contraction)

To investigate the vascular effects of (R)-(+)-higenamine, isolated aortic rings are often used. These rings, typically from rats, can be mounted in an organ bath and their contraction or relaxation in response to various compounds can be measured. Studies have shown that higenamine induces endothelium-dependent relaxation in isolated rat aorta. researchgate.net This suggests that the vasodilatory effects of higenamine are at least in part mediated by the release of relaxing factors from the endothelial cells lining the blood vessel. The relaxation is not completely blocked by the non-selective β-blocker propranolol, indicating that other mechanisms may also be involved. researchgate.net

While detailed quantitative data on the contractile response of aortic rings to this compound is limited, the available evidence points towards a primary relaxant effect on vascular smooth muscle.

Bronchodilatory Activity in Tracheal Strips

The bronchodilatory effects of (R)-(+)-higenamine are a key area of pharmacological investigation, given its potential application in respiratory conditions. Isolated tracheal strips, usually from guinea pigs, are a standard model for assessing bronchodilator activity. The tissue is typically contracted with an agent like histamine (B1213489) or carbachol, and the ability of the test compound to induce relaxation is quantified.

Studies have demonstrated that higenamine exhibits a remarkable dose-dependent bronchodilating effect in isolated guinea pig tracheal smooth muscle. nih.gov This effect is competitively blocked by the non-selective β-adrenoceptor antagonist, propranolol, confirming that the bronchodilation is mediated through β-adrenergic receptor agonism. nih.govmdpi.com

One study reported a pD2 value for higenamine in isolated guinea pig tracheal smooth muscle, which is a measure of its potency. The pD2 value is the negative logarithm of the EC50 (the concentration required to produce 50% of the maximal effect).

ParameterValue
pD25.65
Data from an isolated guinea pig tracheal smooth muscle study.

Further in vitro characterization in Chinese hamster ovary (CHO) cells stably expressing the human β2-adrenoceptor confirmed the agonist activity of higenamine. In this system, higenamine demonstrated a pEC50 of 6.6, corresponding to a potency of 230 nM, and acted as a near-full agonist with a maximum effect greater than 80% relative to adrenaline. nih.gov

Assay SystemParameterValue
CHO cells expressing human β2-adrenoceptorpEC506.6
Potency (nM)230
Efficacy>80% of adrenaline
Data from an in vitro study using a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay for cAMP. nih.gov

Animal Model Studies for Mechanistic Pathway Elucidation (Excluding Therapeutic Efficacy)

Preclinical investigations using animal models have been instrumental in elucidating the fundamental mechanisms through which this compound exerts its pharmacological effects, independent of its therapeutic potential. These non-human studies provide a controlled environment to dissect the compound's interaction with physiological systems at the molecular and cellular levels.

Rodent Models for Cardiovascular Effects (e.g., Blood Pressure Regulation Mechanisms)

This compound has been examined in various rodent models to understand its influence on cardiovascular parameters, particularly its mechanisms of blood pressure regulation. Studies have demonstrated that higenamine can lower blood pressure in both normotensive and hypertensive animal models. nih.gov This hypotensive effect is primarily attributed to its antagonistic activity at α1-adrenergic receptors. nih.govmdpi.com

ParameterAnimal ModelObserved Effect of HigenamineImplied Mechanism
Blood Pressure Normotensive and Hypertensive RatsDecreaseα1-Adrenergic Receptor Antagonism, Reduced Peripheral Vascular Pressure
Heart Rate RatsIncreaseBeta-Adrenergic Stimulation
Peripheral Vascular Pressure RatsDecreaseα1-Adrenergic Receptor Antagonism

Airway Hyperresponsiveness Models

The mechanistic basis for the bronchodilatory effects of this compound has been investigated in animal models of airway hyperresponsiveness, a key feature of asthma. Higenamine is recognized as a β2-adrenoceptor agonist, which is the primary mechanism for its action on the airways. mdpi.comnih.govnih.gov

In a study utilizing a BALB/c mouse model of allergic asthma, treatment with higenamine was found to significantly reduce airway hyperresponsiveness (AHR) when challenged with methacholine. nih.gov This effect was accompanied by a reduction in goblet cell hyperplasia and mucus hypersecretion. nih.gov The bronchodilatory action of higenamine has also been demonstrated in isolated guinea pig tracheal preparations, a classic model for assessing airway smooth muscle relaxation. mdpi.comnih.gov In these ex vivo studies, higenamine dose-dependently relaxed acetylcholine-stimulated tracheal contractions, an effect that is consistent with β2-adrenoceptor agonism. nih.gov Further studies on isolated guinea-pig trachea have shown that higenamine can induce a rapid relaxation of pre-contracted airway smooth muscle, an effect that is blocked by the β-adrenoceptor antagonist propranolol. nih.gov

Animal ModelKey FindingsMechanistic Insight
BALB/c Mouse (Allergic Asthma) Reduced airway hyperresponsiveness to methacholine; Decreased goblet cell hyperplasia and mucus hypersecretion. nih.govβ2-adrenoceptor agonism leading to bronchodilation and reduced airway obstruction. nih.gov
Guinea Pig (Isolated Trachea) Dose-dependent relaxation of pre-contracted tracheal smooth muscle. mdpi.comnih.govDirect stimulation of β2-adrenoceptors on airway smooth muscle. nih.gov

Investigation of Signaling Cascades and Gene Expression Modulation

The pharmacological actions of this compound are underpinned by its ability to modulate a variety of intracellular signaling cascades and alter gene expression. In vitro and in vivo studies have identified several key pathways through which higenamine exerts its effects.

A significant mechanism is its interaction with adrenergic receptors and the subsequent downstream signaling. As an antagonist of α1-adrenergic receptors, higenamine has been shown to regulate the ERK1/2 signaling pathway and inhibit the accumulation of intracellular inositol (B14025) trisphosphate (IP3) and calcium, which are crucial for smooth muscle contraction. nih.gov Conversely, as a β2-adrenergic receptor agonist, higenamine activates the PI3K/AKT signaling pathway. nih.gov This activation is associated with a reduction in cardiomyocyte apoptosis and the promotion of cell survival. nih.govnih.gov The β2-AR/PI3K/AKT cascade has been identified as a key mediator of higenamine's protective effects on the heart. mdpi.com

Higenamine also influences inflammatory and fibrotic pathways. It has been found to downregulate the expression of pro-inflammatory cytokines such as IL-6 and IL-8 through the iNOS, NF-κB, and c-jun pathways. nih.gov Furthermore, it can inhibit the EGFR/JAK2/c-jun signaling pathway by activating AKT1. nih.gov In the context of fibrosis, higenamine has been demonstrated to inhibit collagen synthesis by downregulating the phosphorylation of ASK1/MAPK (ERK, P38)/NF-κB. nih.gov It also suppresses TGF-β1/Smad signaling, another critical pathway in the development of tissue fibrosis. mdpi.com

Additionally, higenamine has been shown to modulate pathways related to oxidative stress. It can regulate the Akt and Nrf2/HO-1 signaling pathways, which play a crucial role in protecting cells from oxidative damage. nih.gov

Signaling PathwayEffect of HigenamineDownstream Consequence
α1-Adrenergic Receptor/ERK1/2 Antagonism/InhibitionInhibition of smooth muscle contraction. nih.gov
β2-Adrenergic Receptor/PI3K/AKT Agonism/ActivationReduced apoptosis, cell survival. mdpi.comnih.gov
iNOS/NF-κB/c-jun DownregulationReduced expression of inflammatory cytokines (IL-6, IL-8). nih.gov
EGFR/JAK2/c-jun Inhibition (via AKT1 activation)Anti-inflammatory effects. nih.gov
ASK1/MAPK/NF-κB Downregulation of phosphorylationInhibition of collagen synthesis and fibrosis. nih.gov
TGF-β1/Smad SuppressionAttenuation of pathological fibrosis. mdpi.com
Nrf2/HO-1 UpregulationProtection against oxidative stress. nih.gov
LKB1/AMPKα/Sirt1 RegulationCardioprotective effects. mdpi.com

Advanced Topics in R + Higenamine Hydrobromide Research

Metabolite Identification and Pharmacokinetic Research (Preclinical, Mechanistic)

The biotransformation of (R)-(+)-Higenamine is a critical area of investigation to understand its disposition and clearance from the body. Preclinical studies have begun to map out its metabolic pathways.

In Vitro Metabolic Stability Studies (e.g., Microsomal Incubation)

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's hepatic extraction ratio. nih.gov These studies typically utilize liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov For higenamine (B191414), research indicates that it is metabolized by the liver, rather than the kidneys. nih.gov

Studies using liver microsomes from various species, including humans, monkeys, dogs, rats, and mice, have shown that (R)-(+)-Higenamine is unstable in these in vitro systems, suggesting it undergoes metabolism. frontiersin.org The rate of metabolism, however, displays significant interspecies variability. frontiersin.org For instance, the compound was found to be metabolized more rapidly in rat liver microsomes compared to those from other species. frontiersin.org In contrast, the compound remained stable when incubated with liver cytoplasm from all tested species, pointing towards the primary role of microsomal enzymes in its breakdown. frontiersin.org The concentration of the test drug can influence its stability in microsomal incubations, with higher concentrations sometimes showing greater stability. nih.gov

SpeciesIn Vitro SystemFindingReference
Human, Monkey, Dog, Rat, MouseLiver MicrosomesUnstable, indicating metabolism. frontiersin.org
RatLiver MicrosomesFaster metabolism compared to other species. frontiersin.org
Human, Monkey, Dog, Rat, MouseLiver CytoplasmStable, suggesting metabolism is primarily microsomal. frontiersin.org

Metabolite Profiling using High-Resolution Techniques

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for identifying and structuring drug metabolites. nih.govaminer.org This technology offers enhanced accuracy and the ability to distinguish between compounds with very similar masses. researchgate.net

In the context of higenamine, a study involving human volunteers who ingested the compound led to the detection of higenamine and 32 of its metabolites in urine using liquid chromatography-quadrupole-orbitrap mass spectrometry (LC-MS/MS). nih.gov The identified metabolites were the result of several metabolic pathways, including methylation, glucuronidation, and sulfation, as well as combinations of these processes. nih.gov Methylation was identified as the predominant metabolic pathway. nih.gov The chemical structures of these novel metabolites were elucidated based on their fragmentation patterns and accurate mass measurements. nih.gov Another study also identified a new metabolite of higenamine in urine using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), where the metabolite's mass was 80 Da higher than the parent compound. nih.gov

Metabolic PathwayNumber of Metabolites Identified
Methylation6 nih.gov
Sulfation10 nih.gov
Glucuronidation16 nih.gov

Drug-Drug Interaction Potential Research (Enzyme Inhibition/Induction)

Investigating the potential of a compound to inhibit or induce drug-metabolizing enzymes is crucial for predicting drug-drug interactions (DDIs). xenotech.comlongdom.org Enzyme inhibition can lead to increased levels of co-administered drugs, while enzyme induction can decrease their efficacy. nih.govlongdom.org The cytochrome P450 (CYP) family of enzymes is a major focus of these studies due to their central role in drug metabolism. longdom.org

Preclinical research has shown that (R)-(+)-Higenamine is metabolized by CYP enzymes. frontiersin.org While specific studies on the inhibitory or inductive potential of (R)-(+)-Higenamine on various CYP isoforms are not detailed in the provided search results, its role as a substrate for these enzymes suggests a potential for competitive inhibition. nih.govlongdom.org For example, if higenamine and another drug are both metabolized by the same CYP enzyme, they may compete for the active site, potentially altering the metabolism of one or both compounds. longdom.org

Nanotechnology and Drug Delivery Research for (R)-(+)-Higenamine Hydrobromide (Conceptual)

Nanotechnology offers promising strategies to overcome challenges in drug delivery, such as poor solubility and bioavailability. nih.govnih.gov Nanosystems, including nanoparticles, liposomes, and micelles, can encapsulate drugs, potentially improving their therapeutic index by enabling targeted delivery and controlled release. mdpi.commdpi.com

For a compound like (R)-(+)-Higenamine, which has a low oral utilization rate, nanotechnology-based drug delivery systems could conceptually enhance its bioavailability. nih.govnih.gov By encapsulating (R)-(+)-Higenamine in nanocarriers, it may be possible to protect it from premature metabolism and facilitate its transport across biological barriers. nih.govdovepress.com For instance, nanoparticles can be taken up by cells more efficiently than larger molecules. nih.gov This approach could be particularly relevant for targeting specific tissues or organs. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are invaluable tools in drug discovery, providing insights into molecular interactions and properties. upc.eduyale.eduweizmann.ac.il These in silico methods can predict how a ligand might bind to a receptor, helping to guide further experimental research. upenn.edu

Ligand-Receptor Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov This method helps to understand the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-receptor complex. researchgate.net

In silico docking studies have been performed to investigate the interaction of higenamine with various protein targets. researchgate.net One study explored the binding of higenamine to several key proteins, revealing strong binding affinities and suggesting effective modulation of these proteins' functions. researchgate.net The interactions were found to involve Pi-Pi stacking, Pi-alkyl bonds, and hydrogen bonds. researchgate.net Such computational approaches are instrumental in identifying potential molecular targets and understanding the structural basis of a compound's activity. nih.govrsc.orgrsc.org

Protein TargetType of Interaction Observed
Various (unspecified)Pi-Pi stacking, Pi-alkyl, hydrogen bonding researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. This technique allows researchers to understand the dynamic behavior of a ligand like (R)-(+)-higenamine when it interacts with its biological targets, such as G protein-coupled receptors (GPCRs).

While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to its known targets, the β1 and β2-adrenergic receptors. nih.govmdpi.com These simulations provide critical insights into the binding mechanisms of agonists. For instance, microsecond-long all-atom MD simulations of β-adrenergic receptors with agonists like isoprenaline have revealed novel binding modes that differ from those predicted by static docking studies. nih.gov These simulations show that internal water molecules play a crucial role in stabilizing the interactions between the ligand and the receptor. nih.gov

A typical MD simulation protocol for studying the interaction of (R)-(+)-higenamine with a β-adrenergic receptor would involve:

System Setup: Building an in-silico model of the receptor embedded in a lipid bilayer (e.g., a POPC membrane) with explicit water molecules and ions to mimic the physiological environment. nih.govdatadryad.org

Ligand Docking: Initially placing the (R)-(+)-higenamine molecule into the orthosteric binding site of the receptor.

Simulation: Running the simulation for a significant timescale (nanoseconds to microseconds) to observe the conformational changes in both the ligand and the receptor. nih.gov This allows for the exploration of the dynamic interactions and the stability of the binding pose.

Analysis: Analyzing the trajectory to understand key interactions, such as hydrogen bonds and hydrophobic contacts, and to calculate binding free energies.

Such simulations on related agonists have shown that the G protein-coupling can stabilize the agonist's binding to the receptor. nih.gov For β-adrenergic receptors, MD simulations have elucidated how agonists induce conformational changes, leading to receptor activation and the subsequent intracellular signaling cascade. escholarship.org Applying this technique to (R)-(+)-higenamine would provide a detailed, atomistic understanding of its interaction with β1 and β2-adrenergic receptors, explaining the structural basis for its agonist activity. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, unsynthesized molecules.

Specific QSAR models exclusively developed for this compound are not prominent in the literature. However, QSAR studies on related classes of compounds, such as other alkaloids or β-adrenergic receptor ligands, provide a framework for how such a model could be developed. nih.govmdpi.com

A QSAR study for (R)-(+)-higenamine and its analogs would involve the following steps:

Dataset Collection: Assembling a series of molecules with structural similarities to higenamine and their corresponding measured biological activities (e.g., IC50 values for receptor binding or functional activation).

Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule. These can be categorized as:

Electronic: Dipole moment, atomic net charges, HOMO/LUMO energies. walisongo.ac.id

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient). youtube.com

Topological: Connectivity indices that describe the branching and shape of the molecule.

Model Building: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, k-Nearest Neighbors), to build an equation that relates a subset of the most relevant descriptors to the biological activity. mdpi.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure its robustness and reliability.

For β-adrenergic agonists, QSAR studies often highlight the importance of the catecholamine head and the ethanolamine (B43304) side chain in receptor interaction. The specific stereochemistry of (R)-(+)-higenamine is also a critical descriptor that would significantly influence any QSAR model. The development of a specific QSAR model for higenamine derivatives could accelerate the discovery of new compounds with potentially improved selectivity or efficacy for its biological targets.

Epigenetic Modulation Research

Recent research has uncovered a novel mechanism of action for higenamine beyond its role as a β-adrenergic agonist, identifying it as a modulator of epigenetic processes. Specifically, higenamine has been discovered to be a potent and selective natural inhibitor of Lysine-Specific Demethylase 1 (LSD1). nih.govresearchgate.net LSD1 is a key enzyme that removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby regulating gene expression.

In the context of MLL-rearranged leukemia, a type of cancer, LSD1 is often overexpressed. Higenamine was found to inhibit the demethylase activity of LSD1. nih.gov This inhibition leads to an increase in the levels of mono- and di-methylated H3K4 (H3K4me1 and H3K4me2) in leukemia cells. nih.gov Histone H3K4 methylation is generally associated with active gene transcription. nih.gov

The key findings of this epigenetic research are summarized below:

FindingCell Lines StudiedConsequenceReference
Inhibition of LSD1 enzymatic activityMV4-11, MOLM-13Higenamine shows acceptable potency against LSD1 with high selectivity over related enzymes like MAOA/B. nih.gov
Increased H3K4me1 and H3K4me2 levelsMV4-11, MOLM-13Higenamine treatment significantly increases the expression of these histone marks. nih.govresearchgate.net
Suppression of overexpressed oncogenesMV4-11, MOLM-13Dose-dependent suppression of HOXA9 and MEIS1, which are downstream targets of LSD1. nih.gov
Induction of cell differentiationMV4-11, MOLM-13Increased expression of differentiation markers CD11b, CD14, and CD86. nih.gov
Promotion of apoptosis and inhibition of colony formationMV4-11, MOLM-13Higenamine promotes programmed cell death and prevents the formation of cancer cell colonies. researchgate.net
Upregulation of p53 expressionMV4-11The expression of the tumor suppressor protein p53 is increased in an LSD1-dependent manner. nih.gov

These findings indicate that (R)-(+)-higenamine can exert anti-cancer effects through a non-classical epigenetic mechanism. nih.gov By inhibiting LSD1, it alters the histone methylation landscape, leading to the reactivation of tumor-suppressing pathways and the induction of apoptosis and differentiation in leukemia cells. nih.govresearchgate.net This discovery positions (R)-(+)-higenamine as a lead compound for the development of new epigenetic drugs for cancer therapy. nih.govresearchgate.net

Future Directions and Emerging Research Avenues for R + Higenamine Hydrobromide

Discovery of Novel Biological Targets

While the cardiovascular effects of (R)-(+)-Higenamine mediated by β1- and β2-adrenergic receptors are well-established, current research is beginning to uncover a more complex pharmacological profile, suggesting its interaction with a broader range of biological targets. mdpi.comnih.gov These investigations are opening new therapeutic possibilities beyond its traditional applications.

Recent studies have shown that higenamine (B191414) possesses anti-inflammatory, antioxidant, and anti-apoptotic properties, indicating that its mechanism of action extends beyond simple adrenergic agonism. mdpi.com Research suggests it can regulate transcription factors and targets associated with these protective cellular pathways. mdpi.com For example, higenamine has been found to inhibit the signaling pathways of TGF-b1/Smad, which may play a role in preventing cardiac hypertrophy and fibrosis. nih.gov Furthermore, emerging evidence points towards its potential in treating osteoporosis by promoting the phosphorylation of SMAD2/3. mdpi.com

Perhaps one of the most novel research avenues is its potential as an antimicrobial agent. A 2023 study identified higenamine as a hit against Fusobacterium nucleatum, a bacterium strongly linked to colorectal cancer. nih.gov Through optimization, derivatives of higenamine were discovered that exhibited potent and selective antibacterial activity against this pathogen, inhibiting the migration of cancer cells induced by the bacterium. nih.gov This line of inquiry suggests that higenamine's scaffold could be a starting point for developing entirely new classes of targeted antibacterial agents for cancer therapy and prevention. nih.gov

Development of Advanced Analytical Techniques for Biological Samples

The classification of higenamine as a prohibited substance by the World Anti-Doping Agency (WADA) has spurred the development of highly sensitive and specific analytical techniques for its detection in biological matrices, particularly urine. nih.govwada-ama.org These methods are crucial not only for anti-doping control but also for pharmacokinetic and metabolism studies.

Several advanced analytical platforms are employed for the determination of higenamine. Gas chromatography-mass spectrometry (GC-MS) is a viable method, often requiring a derivatization step to handle the polar nature of the higenamine molecule. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), particularly ultra-high-performance liquid chromatography (UHPLC-MS/MS), is frequently used due to its high sensitivity and specificity, allowing for the detection of trace amounts of the compound and its metabolites. nih.gov Other innovative methods include high-performance liquid chromatography with a chemiluminescence detector (HPLC-CL), which has been developed as a sensitive, efficient, and low-cost alternative for higenamine detection. researchgate.net

Researchers have also focused on optimizing sample preparation. Techniques such as the "Dilute and Shoot" (DaS) method and more complex procedures involving acid hydrolysis and solid-phase extraction (SPE) have been compared to ensure that both free higenamine and its conjugated metabolites are accurately quantified, preventing false-negative results in doping control analysis. nih.govnih.gov The identification of numerous higenamine metabolites, including methylated, sulfated, and glucuronidated forms, has been made possible by these advanced techniques, providing a more complete picture of its metabolic fate. nih.gov

Comparison of Selected Analytical Methods for Higenamine Detection

Analytical MethodSample MatrixKey FeaturesLimit of Detection (LOD) / Quantification (LOQ)Reference
GC-MS with DerivatizationVarious (Biological, Medicines, Herbs)High selectivity and separation efficiency; cost-effective. Requires derivatization for the polar HG molecule.LOD: 1.52 ng/mL; LOQ: 5 ng/mL mdpi.com
UPLC-MS/MSUrineHigh sensitivity and specificity. Can identify novel metabolites.Not specified in source, but implied to be very low. nih.gov
HPLC-CL (AgIII-luminol system)Urine, Lotus (B1177795) PlumuleSensitive, selective, efficient, and low-cost.LOD: 0.41 ng/mL; LOQ: 1.35 ng/mL (in urine) researchgate.net
Quadrupole-Orbitrap LC-MS/MSUrineProvides accurate mass measurements for detailed metabolite identification (32 metabolites detected).Not specified in source. nih.gov

Rational Design of Next-Generation Analogues

The structural scaffold of (R)-(+)-Higenamine presents a promising starting point for the rational design of new therapeutic agents with improved potency, selectivity, and novel biological activities. The existence of two enantiomers, (R)-(+)-higenamine and S-(-)-higenamine, with different bioactivities, underscores the importance of stereochemistry in its pharmacological effects. nih.gov For instance, S-(-)-higenamine has been reported to have stronger cardiotonic and anti-platelet effects, which has driven the development of enantioselective synthesis methods to isolate the more active form for specific applications. nih.gov

Early research from 1988 explored the synthesis of higenamine derivatives and their open-ring analogs, laying the groundwork for future medicinal chemistry efforts. nih.gov More recently, research has become more targeted. A 2023 study successfully identified higenamine as an antibacterial agent and then performed "hit optimizations" to create derivatives with significantly improved activity against F. nucleatum. nih.gov One such derivative, compound 7c, showed potent activity (MIC₅₀ = 0.005 μM) and good selectivity, demonstrating the success of rational design in transforming a natural product hit into a promising lead compound. nih.gov This approach, which involves modifying the original structure to enhance a desired biological activity while minimizing others, is a key strategy in modern drug discovery. nih.gov

Interdisciplinary Research Collaborations

The multifaceted nature of (R)-(+)-Higenamine necessitates a deeply interdisciplinary research approach. Its journey from a traditional herbal remedy to a prohibited substance in sports and a lead compound for new therapeutics highlights the need for collaboration across diverse scientific fields.

Traditional Medicine and Pharmacology: Ethnobotanical knowledge about plants containing higenamine (e.g., Aconitum, Nelumbo nucifera) provides the foundation for modern pharmacological investigation into its mechanisms of action. mdpi.comnih.gov

Analytical Chemistry and Sports Science: The anti-doping community, including organizations like WADA, collaborates with analytical chemists to develop robust detection methods. wada-ama.org These efforts require expertise in pharmacokinetics to understand how higenamine from natural sources or supplements is metabolized and excreted, which is crucial for fair and accurate testing. wada-ama.org

Medicinal Chemistry and Microbiology: The discovery of higenamine's antibacterial properties opens the door for collaborations between natural product chemists, medicinal chemists, and microbiologists to design and evaluate new analogues for treating infections associated with diseases like colorectal cancer. nih.gov

Public Health and Regulatory Science: Researchers in public health work with analytical laboratories to survey the contents of dietary supplements, providing data that informs regulatory agencies and protects consumers from inaccurately labeled or potentially harmful products. researchgate.net

These collaborations are essential for comprehensively understanding the risks and benefits of higenamine, ensuring its safe use in any potential clinical applications, and navigating the complex regulatory landscape.

Ethical Considerations in (R)-(+)-Higenamine Research (General Academic Perspective)

The study of natural products like (R)-(+)-Higenamine is governed by fundamental bioethical principles, including beneficence, nonmaleficence (do no harm), and autonomy. nih.gov From a general academic perspective, several ethical considerations are paramount in higenamine research.

Informed Consent and Subject Safety: In any human studies, researchers must obtain full informed consent, ensuring participants understand the potential effects of the substance being studied. lidsen.com This is particularly critical for a compound like higenamine, which has known cardiovascular effects. frontiersin.org The process must be transparent, and the safety of participants must be the primary concern. lidsen.com

Research Integrity and Reproducibility: The scientific community has a collective responsibility to ensure that research is conducted and reported honestly. nih.gov This includes accurate data reporting, proper citation practices, and providing enough detail for experiments to be reproducible. researchgate.netlidsen.com Given the pressures of academic and commercial incentives, maintaining high ethical standards against misconduct like data manipulation or selective reporting is crucial for building a reliable body of knowledge. nih.gov

Quality and Sourcing of Materials: Research on natural products carries an ethical obligation to ensure the quality and proper identification of the plant material or chemical substance being studied. frontiersin.org The concentration of active compounds like higenamine can vary significantly based on plant genetics and environmental factors, making rigorous quality control essential for valid and reproducible results. frontiersin.org

Dual-Use and Public Communication: Higenamine's status as both a potential therapeutic agent and a WADA-prohibited substance creates a "dual-use" ethical challenge. nih.govwada-ama.org Researchers have a responsibility to communicate their findings clearly to both the scientific community and the public. This includes avoiding sensationalism and ensuring that the potential benefits are not overstated while the risks, such as unintentional doping by athletes consuming contaminated supplements, are clearly articulated. nih.gov

Q & A

Q. How can researchers mitigate risks of inadvertent doping violations in higenamine studies?

  • Compliance Strategies :
  • Screen urinary higenamine levels in clinical trial participants using WADA-validated UPLC-MS/MS methods (cutoff: 10 ng/mL) .
  • Avoid sourcing higenamine from dietary supplements; use pharmaceutical-grade this compound certified by reference standards (e.g., Sigma-Aldrich CRM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.